molecular formula C13H15NO2 B1373937 4-(4-Cyano-2-methylbutan-2-yl)benzoic acid CAS No. 1005785-11-4

4-(4-Cyano-2-methylbutan-2-yl)benzoic acid

Cat. No.: B1373937
CAS No.: 1005785-11-4
M. Wt: 217.26 g/mol
InChI Key: XLSQCAMBWUZIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-(4-Cyano-2-methylbutan-2-yl)benzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-(4-Cyano-2-methylbutan-2-yl)benzoic acid is not well-documented, but it likely involves interactions with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the benzoic acid moiety. This can affect the compound’s ability to participate in various chemical reactions and interact with biological molecules.

Comparison with Similar Compounds

4-(4-Cyano-2-methylbutan-2-yl)benzoic acid can be compared with other similar compounds, such as:

    4-(4-Cyano-2-methylbutan-2-yl)phenol: This compound has a phenol group instead of a benzoic acid group, which can affect its reactivity and applications.

    4-(4-Cyano-2-methylbutan-2-yl)aniline: This compound contains an amine group, which can participate in different types of chemical reactions compared to the carboxylic acid group in this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it useful for various research applications.

Properties

IUPAC Name

4-(4-cyano-2-methylbutan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,8-3-9-14)11-6-4-10(5-7-11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSQCAMBWUZIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#N)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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